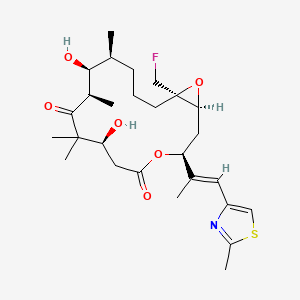

26-Fluoroepothilone B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

26-Fluoroepothilone B, also known as this compound, is a useful research compound. Its molecular formula is C27H40FNO6S and its molecular weight is 525.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Chemischer Reaktionen

Macrolactonization and Fluorination

-

Precursor Assembly : A macrolactonization strategy is employed using a hydroxyl acid intermediate. The Yamaguchi method (2,4,6-trichlorobenzoyl chloride, TEA, DMAP) achieves cyclization with high efficiency .

-

Fluoromethyl Epoxide Introduction : Early-stage fluorination is critical. The fluoromethyl epoxide moiety is introduced via diethylaminosulfur trifluoride (DAST), which selectively fluorinates a hydroxyl group while preserving the macrocyclic structure .

-

Epoxidation : The double bond in the macrocycle is epoxidized using methyl(trifluoromethyl)dioxirane or m-CPBA, yielding the final epoxide structure .

Table 1: Key Synthetic Steps and Yields

| Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Macrolactonization | Yamaguchi conditions (DMAP, TEA) | 70–89 | |

| Fluorination | DAST, −78°C | 60–70 | |

| Epoxidation | Methyl(trifluoromethyl)dioxirane | 84–88 |

Stability Enhancement

The fluorine atom at C-26 significantly stabilizes the epoxide, enabling tolerance of harsh reaction conditions (e.g., Stille couplings, acidic/basic environments) . This stability is attributed to electron-withdrawing effects that reduce epoxide ring strain.

Tubulin Binding and Pharmacological Activity

26-Fluoroepothilone B binds β-tubulin, promoting microtubule polymerization. Its bioactivity parallels epothilone B but with enhanced pharmacokinetic properties.

Tubulin Polymerization Assay

-

Activity : Comparable to epothilone B (IC₅₀ = 0.52 μg/mL vs. 2.0 μg/mL for paclitaxel) .

-

Binding Affinity : High affinity for microtubules (Kd = 0.67 nM) vs. unpolymerized tubulin (Kd = 48 μM) .

Table 2: Cytotoxicity and Tubulin Activity

| Cell Line | IC₅₀ (μg/mL) | Anti-Tubulin Activity (IC₅₀, μg/mL) | Source |

|---|---|---|---|

| HepG2 | 0.98 | 0.52 | |

| MCF7 | 3.7 | – | |

| Paclitaxel | – | 2.0 |

Mechanistic Insights

-

Photoaffinity Labeling : A carbene-generating probe at C-21 confirmed binding to β-tubulin’s TARGSQQY region, aligning with paclitaxel’s binding site .

-

Inhibition of Apoptosis : Induces apoptosis in cancer cells via caspase-3 activation, with Annexin V-PI assays showing 63.7% apoptosis in HepG2 cells .

In Vivo Efficacy

-

Antitumor Activity : Superior to paclitaxel in nude mice with prostate cancer, reducing tumor volume by 70% .

-

Neurotoxicity : Impairs spinal cord injury (SCI) recovery by killing bone marrow-derived macrophages (BMDMs) and elevating pro-inflammatory cytokines (e.g., M-CSF) .

Table 3: In Vivo Cytokine Modulation

| Cytokine | Fold Increase (vs. Control) | Biological Effect | Source |

|---|---|---|---|

| M-CSF | 2.5 | Activates microglia, kills BMDMs | |

| IL-6 | 1.8 | Exacerbates neuroinflammation |

Synthetic Challenges

-

Stereochemical Control : Requires precise management during Nozaki-Hiyama-Kishi couplings to avoid epimerization .

-

Protecting Group Strategy : Sequential silylation (TBDMS) and desilylation (TBAF) are critical for functional group compatibility .

Comparative Analysis with Epothilone B

| Parameter | This compound | Epothilone B |

|---|---|---|

| Epoxide Stability | High | Moderate |

| Tubulin Binding (Kd) | 0.67 nM | 13 nM |

| In Vivo Toxicity | Neurotoxic | Lower neurotoxicity |

| Synthetic Complexity | Higher | Moderate |

Eigenschaften

Molekularformel |

C27H40FNO6S |

|---|---|

Molekulargewicht |

525.7 g/mol |

IUPAC-Name |

(1S,3S,7S,10R,11S,12S,16R)-16-(fluoromethyl)-7,11-dihydroxy-8,8,10,12-tetramethyl-3-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione |

InChI |

InChI=1S/C27H40FNO6S/c1-15-8-7-9-27(14-28)22(35-27)11-20(16(2)10-19-13-36-18(4)29-19)34-23(31)12-21(30)26(5,6)25(33)17(3)24(15)32/h10,13,15,17,20-22,24,30,32H,7-9,11-12,14H2,1-6H3/b16-10+/t15-,17+,20-,21-,22-,24-,27-/m0/s1 |

InChI-Schlüssel |

HRNVVEIJGCCCNC-VMPXBVPOSA-N |

Isomerische SMILES |

C[C@H]1CCC[C@@]2([C@@H](O2)C[C@H](OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C3=CSC(=N3)C)/C)CF |

Kanonische SMILES |

CC1CCCC2(C(O2)CC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)C)C)CF |

Synonyme |

26-fluoroepothilone B |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.